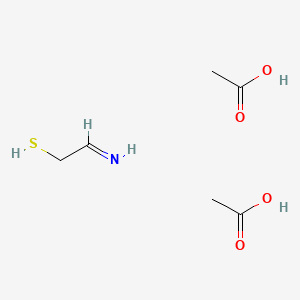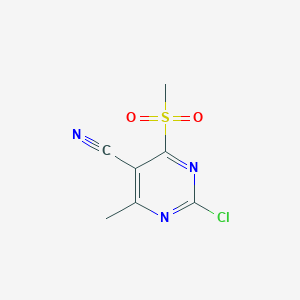
2-Chloro-4-methyl-6-(methylsulfonyl)pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-methyl-6-(methylsulfonyl)pyrimidine-5-carbonitrile is a heterocyclic organic compound with a pyrimidine ring structure. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique chemical structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
The synthesis of 2-Chloro-4-methyl-6-(methylsulfonyl)pyrimidine-5-carbonitrile typically involves the reaction of 2-chloro-4-methyl-6-(methylsulfonyl)pyrimidine with a suitable nitrile source under specific conditions. One common method involves the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-Chloro-4-methyl-6-(methylsulfonyl)pyrimidine-5-carbonitrile undergoes a variety of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used. Reduction reactions can also be performed to modify the functional groups attached to the pyrimidine ring.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form various heterocyclic compounds, which are valuable intermediates in pharmaceutical synthesis.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Chloro-4-methyl-6-(methylsulfonyl)pyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-methyl-6-(methylsulfonyl)pyrimidine-5-carbonitrile depends on its specific application. In biological systems, the compound may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and interfering with their normal function. The exact molecular targets and pathways involved vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
2-Chloro-4-methyl-6-(methylsulfonyl)pyrimidine-5-carbonitrile can be compared with other pyrimidine derivatives, such as:
2-Chloropyrimidine: A simpler pyrimidine derivative that undergoes similar nucleophilic substitution reactions but lacks the additional functional groups present in this compound.
4,6-Dichloro-2-(methylsulfonyl)pyrimidine: Another pyrimidine derivative with similar reactivity but different substitution patterns on the pyrimidine ring.
Pyrimidine-5-carbonitrile derivatives: A class of compounds with varying substituents on the pyrimidine ring, which can exhibit different biological activities and chemical reactivities.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
Molecular Formula |
C7H6ClN3O2S |
|---|---|
Molecular Weight |
231.66 g/mol |
IUPAC Name |
2-chloro-4-methyl-6-methylsulfonylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H6ClN3O2S/c1-4-5(3-9)6(14(2,12)13)11-7(8)10-4/h1-2H3 |
InChI Key |
ASZWUDFCUGQBRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)S(=O)(=O)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


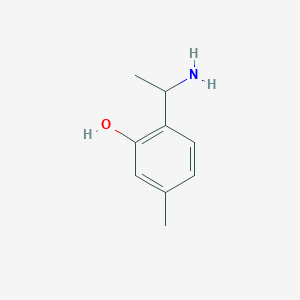
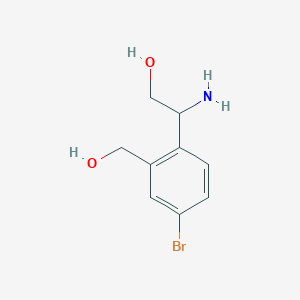
![7-Fluoro-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12966953.png)
![3-Chloro-5H-benzo[b]pyridazino[4,3-e][1,4]oxazine](/img/structure/B12966956.png)

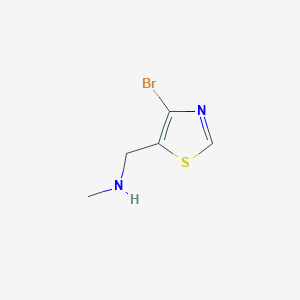
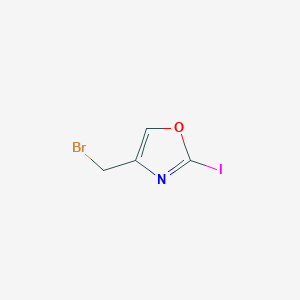
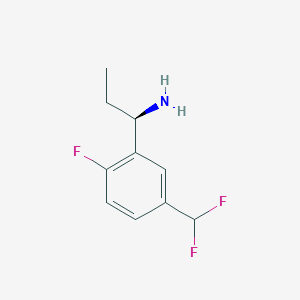
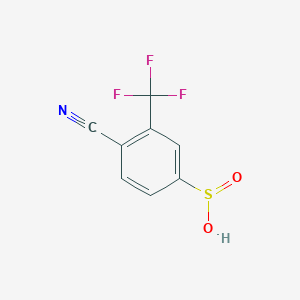
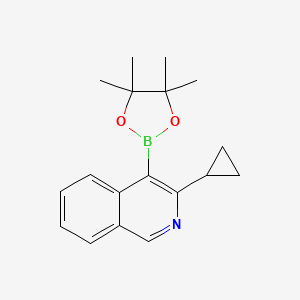
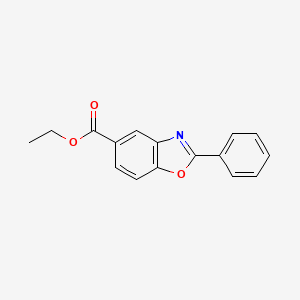
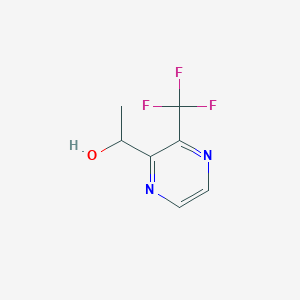
![6-Iodobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12967004.png)
